4-(4-Ethylthiophenyl)-2-nitrobenzoic acid
Description
4-(4-Ethylthiophenyl)-2-nitrobenzoic acid is an organic compound that belongs to the class of nitrobenzoic acids. This compound is characterized by the presence of a nitro group (-NO2) and a carboxylic acid group (-COOH) attached to a benzene ring, which is further substituted with a 4-ethylthiophenyl group. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Properties
IUPAC Name |
4-(4-ethylsulfanylphenyl)-2-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4S/c1-2-21-12-6-3-10(4-7-12)11-5-8-13(15(17)18)14(9-11)16(19)20/h3-9H,2H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTMBXZPYXVIHFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethylthiophenyl)-2-nitrobenzoic acid typically involves a multi-step process. One common method includes the nitration of 4-ethylthiophenylbenzoic acid. The nitration reaction is carried out using a mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3) under controlled temperature conditions to introduce the nitro group at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethylthiophenyl)-2-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under specific conditions.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas (H2), palladium on carbon (Pd/C), and other metal catalysts.
Substitution Reagents: Halogens (e.g., chlorine, bromine), nitrating agents, and sulfonating agents.
Esterification Reagents: Alcohols (e.g., methanol, ethanol) and acid catalysts (e.g., sulfuric acid).
Major Products Formed
Reduction Products: 4-(4-Ethylthiophenyl)-2-aminobenzoic acid.
Substitution Products: Various substituted derivatives depending on the reagents used.
Esterification Products: Esters of this compound.
Scientific Research Applications
4-(4-Ethylthiophenyl)-2-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Ethylthiophenyl)-2-nitrobenzoic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes and receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, potentially leading to antimicrobial or anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzoic Acid: Similar structure but lacks the 4-ethylthiophenyl group.
4-(4-Methylthiophenyl)-2-nitrobenzoic Acid: Similar structure with a methyl group instead of an ethyl group.
2-Nitrobenzoic Acid: Lacks the 4-ethylthiophenyl group and has the nitro group in a different position.
Uniqueness
4-(4-Ethylthiophenyl)-2-nitrobenzoic acid is unique due to the presence of the 4-ethylthiophenyl group, which can influence its chemical reactivity and biological activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
